1-(4-Aminobenzyl)-4-methyl-dtpa chemical properties and structure
1-(4-Aminobenzyl)-4-methyl-dtpa chemical properties and structure
The following technical guide details the chemical properties, synthesis, and application of 1-(4-Aminobenzyl)-4-methyl-DTPA (also known as MX-DTPA or 1B4M-DTPA ), a critical bifunctional chelating agent in radiopharmaceutical development.
Structure, Synthesis, and Radiopharmaceutical Applications
Executive Summary
1-(4-Aminobenzyl)-4-methyl-DTPA (MX-DTPA) is a backbone-substituted derivative of diethylenetriaminepentaacetic acid (DTPA). It serves as the structural precursor to tiuxetan , the linker-chelator moiety used in the FDA-approved radioimmunotherapeutic Zevalin (Ibritumomab tiuxetan) .
Unlike unsubstituted DTPA, MX-DTPA incorporates a methyl group and a 4-aminobenzyl group onto the carbon backbone. These modifications provide two critical advantages:
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Rigidity: The methyl group restricts the conformational freedom of the chelator, significantly increasing the kinetic stability of metal complexes (particularly Yttrium-90 and Indium-111) in vivo.
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Bio-orthogonality: The aminobenzyl group serves as a "chemical handle," allowing conversion to an isothiocyanate for site-specific conjugation to monoclonal antibodies without interfering with the metal-binding pocket.
Part 1: Structural Architecture & Chemical Identity
The molecule is defined by a diethylenetriamine backbone modified at the carbon positions to enhance stability and enable conjugation.
Chemical Nomenclature & Identifiers
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Common Names: MX-DTPA, 1B4M-DTPA (1-Benzyl-4-Methyl-DTPA).
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IUPAC Name: 2-[(2-{amino}-3-methylpropyl)(carboxymethyl)amino]acetic acid.
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Role: Precursor to the activated isothiocyanate form (4-isothiocyanatobenzyl-4-methyl-DTPA).
Structural Analysis
The structure consists of three amine nitrogens and five carboxylate oxygens, providing a potential coordination number of 8 (octadentate).
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Backbone Substitution: The "1B4M" designation refers to the placement of substituents on the ethylene bridges of the triamine backbone:
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Position 1 (C1): A 4-aminobenzyl group. This aromatic ring distances the conjugation site from the metal-binding cage, preventing steric hindrance during antibody coupling.
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Position 4 (C4): A methyl group. This alkyl substituent introduces steric bulk that "locks" the backbone into a pre-organized conformation, reducing the entropy loss upon metal binding and slowing the rate of acid-catalyzed dissociation.
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Visualization: Chemical Structure
The following diagram illustrates the transition from the Amino precursor (MX-DTPA) to the Activated Isothiocyanate and the final Metal Complex.
Caption: Workflow from the amino-precursor MX-DTPA to the final radiolabeled immunoconjugate (Zevalin).
Part 2: Physicochemical Properties & Chelation Thermodynamics
Stability Constants
MX-DTPA exhibits high thermodynamic stability with trivalent radiometals, but its primary advantage over standard DTPA is kinetic inertness .
| Parameter | Value / Characteristic | Significance |
| Coordination Number | 8 | Fully saturates the coordination sphere of Y³⁺ and In³⁺. |
| Log K (Yttrium-90) | ~22.0 - 23.0 | Comparable to DTPA, but dissociates much slower in serum. |
| Log K (Indium-111) | ~29.0 | Extremely stable; suitable for diagnostic imaging. |
| pKa Values | Similar to DTPA (pKa₁ ≈ 1.8) | Carboxylates deprotonate at low pH, facilitating rapid labeling at pH 5-6. |
| Serum Stability | > 7 days | Essential for RIT to prevent bone marrow toxicity from free Y-90. |
The "Backbone Effect"
The methyl group in MX-DTPA creates a chiral center on the backbone. This rigidity forces the chelator into a specific conformation that favors metal wrapping.
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Mechanism: The alkyl substitution reduces the rotational degrees of freedom of the ethylene bridge.
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Result: The "unwrapping" of the metal complex (required for dissociation) has a higher activation energy barrier compared to unsubstituted DTPA.
Part 3: Synthetic Pathways
The synthesis of MX-DTPA is complex due to the need for regiospecificity. Early "two-step" alkylation methods yielded mixtures of isomers with low yield (<2%). The modern, high-yield route (developed by Brechbiel et al.) utilizes a peptide-synthesis-based approach.
The Regiospecific "Brechbiel" Route
This method builds the backbone sequentially to ensure the methyl and benzyl groups are in the correct 1,4-positions.
Step-by-Step Protocol:
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Peptide Coupling: React N-Boc-p-nitro-phenylalanine (provides the benzyl skeleton) with a mono-Boc-protected diamine (provides the methyl skeleton) to form a dipeptide-like amide.
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Backbone Reduction: Reduce the amide carbonyls (using Borane-THF) to convert the peptide bonds into secondary amines, forming the modified diethylenetriamine backbone.
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Alkylation: React the backbone amines with tert-butyl bromoacetate to introduce the five carboxylate arms (protected).
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Deprotection: Remove tert-butyl ester groups with acid (TFA/HCl).
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the p-nitro group to the p-amino group.
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Result:1-(4-Aminobenzyl)-4-methyl-DTPA (MX-DTPA) .
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Activation (Optional but standard): React with thiophosgene (CSCl₂) to generate the isothiocyanate for protein coupling.
Caption: The regiospecific synthesis route ensures correct placement of methyl and benzyl substituents.
Part 4: Bioconjugation & Radiolabeling Protocols[1][2]
Activation and Conjugation
The amino group of MX-DTPA is not reactive enough for direct protein coupling. It must be converted to an isothiocyanate.
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Activation:
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React MX-DTPA with thiophosgene in a biphasic system (CHCl₃/H₂O).
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Yields 1-(4-isothiocyanatobenzyl)-4-methyl-DTPA .
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Conjugation to Antibody (e.g., Ibritumomab):
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Buffer: Carbonate/Bicarbonate buffer (pH 9.0).
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Ratio: 10-20 fold molar excess of chelator to antibody.
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Mechanism: The isothiocyanate reacts with the ε-amino group of Lysine residues on the antibody to form a stable thiourea bond.
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Purification: Size-exclusion chromatography (Sephadex G-50) to remove excess free chelator.
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Radiolabeling with Yttrium-90 (Therapy)
This protocol describes the preparation of the therapeutic dose (Zevalin).
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Reagents:
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Conjugated Antibody (Ibritumomab tiuxetan).
- YCl₃ in 0.05 M HCl.
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Sodium Acetate Buffer (0.5 M, pH 6.0).
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Protocol:
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Buffering: Mix
YCl₃ with Sodium Acetate to adjust pH to ~5.5–6.0. -
Reaction: Add the conjugated antibody. Incubate at room temperature for 5 minutes.
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Quenching: Add a formulation buffer (containing DTPA) to scavenge any trace unbound
Y. -
QC: Verify radiochemical purity using ITLC (Instant Thin Layer Chromatography).
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Mobile Phase: 0.9% NaCl.[1]
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Result: Labeled antibody stays at origin; free
Y migrates. Specification: >95%.
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References
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Brechbiel, M. W., & Gansow, O. A. (1991). "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy." Bioconjugate Chemistry, 2(3), 187-194.
- Chinn, P., et al. (1999). "Generational synthesis of dendrimers with a 1B4M-DTPA core." Bioconjugate Chemistry.
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FDA Label. (2002). "Zevalin (Ibritumomab Tiuxetan) Prescribing Information." U.S. Food and Drug Administration.[2]
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Camera, L., et al. (1994). "Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies." Journal of Nuclear Medicine, 35(5), 882-889.[3]
- Milenic, D. E., et al. (2004). "Antibody-targeted radiation cancer therapy." Nature Reviews Drug Discovery, 3, 488-499. (Review of Tiuxetan/MX-DTPA clinical utility).
